molecular formula C24H25N B8792680 1-Tritylpiperidine

1-Tritylpiperidine

Cat. No.: B8792680
M. Wt: 327.5 g/mol
InChI Key: ZDTBBCYZMFEIHU-UHFFFAOYSA-N
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Description

PMID26815044-Compound-124: is a chemical compound known for its significant role in various scientific research fields. It is recognized for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID26815044-Compound-124 involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .

Industrial Production Methods: : Industrial production of PMID26815044-Compound-124 typically involves large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, often utilizing advanced techniques such as crystallization for separation and purification .

Chemical Reactions Analysis

Types of Reactions: : PMID26815044-Compound-124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: : The reactions involving PMID26815044-Compound-124 often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride .

Major Products: : The major products formed from these reactions depend on the specific type of reaction and conditions used. These products are often intermediates or derivatives of PMID26815044-Compound-124, which can be further utilized in various applications .

Scientific Research Applications

Chemistry: : In chemistry, PMID26815044-Compound-124 is used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: : In biological research, PMID26815044-Compound-124 is studied for its interactions with biological molecules and systems. It is often used in experiments to understand its effects on cellular processes and pathways .

Medicine: : In medicine, PMID26815044-Compound-124 has potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs or treatments .

Industry: : In industrial applications, PMID26815044-Compound-124 is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes that require high precision and efficiency .

Mechanism of Action

The mechanism of action of PMID26815044-Compound-124 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to PMID26815044-Compound-124 include other molecules with comparable chemical structures and properties. These compounds may share similar applications and mechanisms of action .

Uniqueness: This uniqueness makes it a valuable compound for scientific research and industrial applications .

Conclusion

PMID26815044-Compound-124 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and potential make it a subject of ongoing study and interest in various fields.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C24H25N

Molecular Weight

327.5 g/mol

IUPAC Name

1-tritylpiperidine

InChI

InChI=1S/C24H25N/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

ZDTBBCYZMFEIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (E)-3-({1-[3-ethoxycarbonyl]propyl]-1H-tetrazol-5-yl}methylidene)-1-(triphenylmethyl)piperidin-4-ol (715.6 mg) in N,N-dimethylformamide (10 ml) were added thioacetic acid (950 μl) and N,N-dimethylformamide dineopentyl acetal (3.7 ml). The resulting mixture was stirred at room temperature for one hour. Then, thioacetic acid (950 μl) and N,N-dimethylformamide dineopentyl acetal (3.7 ml) were added further, and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer partitioned was washed with water and saturated aqueous sodium chloride successively, and dried over anhydrous sodium sulfate. The solvent was removed in vacuo, and the residue was purified by chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 to 3:7) as the eluent to afford crude (E)-4-(acetylsulfanyl)-3-({1-[3-ethoxycarbonyl]propyl]-1H-tetrazol-5-yl}methylidene)-1-(triphenylmethyl)piperidine (419 mg) as a yellow oil.
Quantity
715.6 mg
Type
reactant
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Piperidine (1.50 g, 17.6 mmol) (Wako Pure Chemical Industries, Ltd.), triphenylchloromethane (5.40 g, 19.4 mmol) (Wako Pure Chemical Industries, Ltd.), and potassium carbonate (2.68 g, 19.4 mmol) (Wako Pure Chemical Industries, Ltd.) were added to acetonitrile (30 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was refluxed for 5 hours. A saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added to the reaction solution, and mixture was extracted with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of chloroform (Wako Pure Chemical Industries, Ltd.) and n-hexane (Wako Pure Chemical Industries, Ltd.), to thereby obtain the title compound (1.80 g, 31% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

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